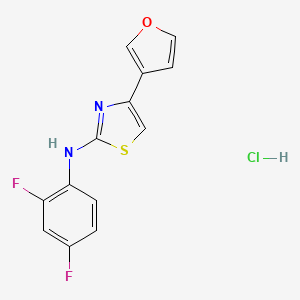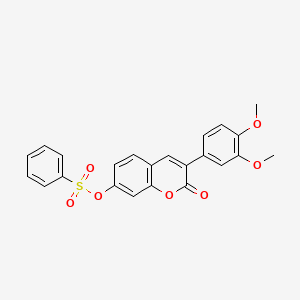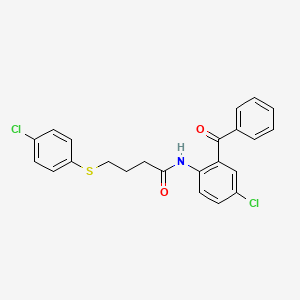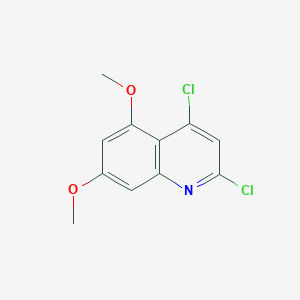
2,4-Dichloro-5,7-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H9Cl2NO2 . It has a molecular weight of 258.1 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5,7-dimethoxyquinoline is1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms. Physical And Chemical Properties Analysis
2,4-Dichloro-5,7-dimethoxyquinoline is a white to yellow solid . It has a molecular weight of 258.1 .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
- Sonochemical Dehalogenation : 2,4-Dichloro-5,7-dimethoxyquinoline undergoes sonochemical dehalogenation, a chemical reaction facilitated by ultrasound. This process is significant in synthetic chemistry for producing dimethoxyquinolines, which are otherwise challenging to synthesize through conventional methods like the Skraup reaction (Osborne & Warmsley, 1994).
Biological and Medicinal Applications
Antimicrobial Activity : Some derivatives of 2,4-Dichloroquinoline, including those with 5,7-dimethoxy groups, have shown antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, exhibiting significant antibacterial activity (Bawa et al., 2009).
Immunosuppressive Activity : Certain 5,7-dimethoxyquinolin-4-yl derivatives, including 2,6-dichlorobenzoate and 4-methylbenzenesulfonate, have demonstrated potent immunosuppressive activity without significant cytotoxicity. These compounds inhibit T cell activation, suggesting potential applications in immunology and treatment of autoimmune diseases (Liu et al., 2009).
Physicochemical Studies
- Solubility and Crystallization : Research on the solubility and crystallization behaviors of 2,4-Dichloro-5,7-dimethoxyquinoline derivatives provides insights into their physicochemical properties. These studies are crucial for understanding their stability, formulation, and potential applications in various industries (Yang et al., 2019).
Potential Therapeutic Properties
- Anticancer Activity : Certain phenolic compounds like 5,7-dichloro-8-hydroxyquinoline exhibit cytotoxic effects, particularly against lung cancer cells. These findings suggest potential therapeutic applications in oncology (Wen et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dichloro-5,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSVNPTMQTYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,7-dimethoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2830007.png)
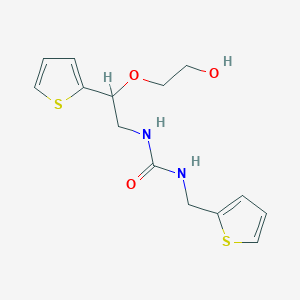
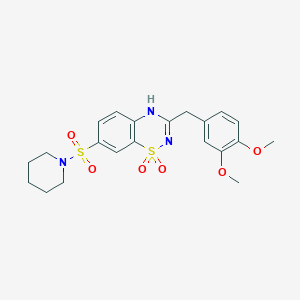
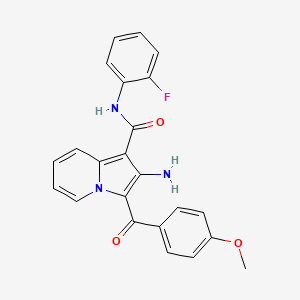
![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)
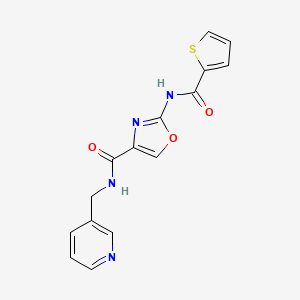


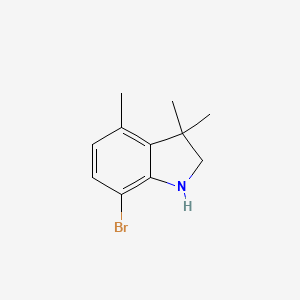
![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
